molecular formula C10H12N2O2 B14834544 5-Cyclopropoxy-6-(methylamino)picolinaldehyde

5-Cyclopropoxy-6-(methylamino)picolinaldehyde

Cat. No.: B14834544
M. Wt: 192.21 g/mol
InChI Key: ZDPRSKIZLGISHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropoxy-6-(methylamino)picolinaldehyde is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 5-position and a methylamino group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde typically involves the introduction of the cyclopropoxy and methylamino groups onto the picolinaldehyde scaffold. One common method involves the reaction of 5-cyclopropoxy-2-picolinaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-(methylamino)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopropoxy and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-6-(methylamino)picolinic acid.

    Reduction: 5-Cyclopropoxy-6-(methylamino)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropoxy-6-(methylamino)picolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-(methylamino)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The cyclopropoxy and methylamino groups can also interact with various biological molecules, influencing their function and activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropoxy-6-(dimethylamino)picolinaldehyde: Similar structure but with a dimethylamino group instead of a methylamino group.

    5-Cyclopropoxy-4-(methylamino)picolinaldehyde: Similar structure but with the methylamino group at the 4-position instead of the 6-position.

Uniqueness

5-Cyclopropoxy-6-(methylamino)picolinaldehyde is unique due to the specific positioning of the cyclopropoxy and methylamino groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for the exploration of new chemical and biological properties that may not be observed with similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-cyclopropyloxy-6-(methylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-11-10-9(14-8-3-4-8)5-2-7(6-13)12-10/h2,5-6,8H,3-4H2,1H3,(H,11,12)

InChI Key

ZDPRSKIZLGISHJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)C=O)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.